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Compound Name: 4-Trifluoromethyl thioanisole

Cat. No.: B1588578 Get Quote

An In-depth Technical Guide to 4-Trifluoromethylthioanisole for Advanced Research

Abstract
4-Trifluoromethylthioanisole, also known as 1-(methylsulfanyl)-4-(trifluoromethyl)benzene, is an

organofluorine compound of significant interest in the fields of medicinal chemistry and drug

discovery. Its unique structural features—a trifluoromethyl group and a methylthio group on a

benzene ring—impart desirable physicochemical properties to parent molecules, making it a

valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The

strong electron-withdrawing nature of the trifluoromethyl group, combined with the lipophilicity it

confers, can enhance metabolic stability, membrane permeability, and binding affinity of drug

candidates.[1][2] This guide provides a comprehensive overview of the physical and chemical

properties of 4-Trifluoromethylthioanisole, its synthesis and reactivity, and its applications in

modern drug development, offering a technical resource for researchers and scientists.

Physicochemical Properties
4-Trifluoromethylthioanisole is typically a colorless to pale yellow liquid under standard

conditions.[3][4] The presence of the trifluoromethyl (-CF3) group is a dominant factor in its

molecular properties. This group is highly lipophilic and is known to significantly alter the

electronic properties of the aromatic ring, which is a key strategy in drug design to improve

pharmacokinetics.[1][2]
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The key physical and chemical data for 4-Trifluoromethylthioanisole are summarized below for

quick reference.

Property Value Source(s)

CAS Number 329-14-6 [3][5][6]

Molecular Formula C₈H₇F₃S [4][7]

Molecular Weight 192.2 g/mol [3][6][7]

Appearance Colorless to pale yellow liquid [3][4]

Boiling Point 197.4 ± 40.0 °C (Predicted) [7]

Density 1.25 ± 0.1 g/cm³ (Predicted) [7]

Purity Commonly available at ≥97% [3][7]

Synonyms

1-(methylsulfanyl)-4-

(trifluoromethyl)benzene,

Methyl 4-

(trifluoromethyl)phenyl sulfide

[3][4]

InChI Key
VYGXLDXWNLTGIL-

UHFFFAOYSA-N
[3][6]

Synthesis and Chemical Reactivity
The synthesis of 4-Trifluoromethylthioanisole can be achieved through standard, high-yielding

organic chemistry protocols. A common and efficient method involves the nucleophilic

substitution of a suitable precursor, such as 4-(trifluoromethyl)thiophenol, with a methylating

agent.

General Synthetic Pathway
The methylation of 4-(trifluoromethyl)thiophenol is a straightforward and illustrative synthetic

route. This reaction proceeds via an Sₙ2 mechanism where the thiolate anion, generated by

deprotonating the thiophenol with a mild base, acts as a nucleophile to attack a methyl halide,

such as methyl iodide.
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4-(Trifluoromethyl)thiophenol Thiophenolate Anion
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- H⁺ 4-Trifluoromethylthioanisole

+ Methyl Iodide (CH₃I)
- I⁻
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Caption: Synthetic pathway for 4-Trifluoromethylthioanisole via methylation.

Chemical Reactivity
The reactivity of 4-Trifluoromethylthioanisole is dictated by its three main components: the

aromatic ring, the trifluoromethyl group, and the methylthio group.

Aromatic Ring Reactivity: The -CF₃ group is a powerful electron-withdrawing group, which

deactivates the benzene ring towards electrophilic aromatic substitution. It is a meta-director.

The methylthio (-SCH₃) group is a weakly activating, ortho-, para-director. The combined

influence of these groups makes electrophilic substitution challenging and will preferentially

direct incoming electrophiles to the positions ortho to the methylthio group.

Reactivity at the Sulfur Atom: The sulfur atom of the thioether is nucleophilic and can be

readily oxidized. Treatment with mild oxidizing agents (e.g., hydrogen peroxide) will yield the

corresponding sulfoxide, while stronger oxidizing agents (e.g., m-CPBA) can produce the

sulfone. These oxidized derivatives are also valuable intermediates in synthetic chemistry.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug

design.[2] The trifluoromethyl group, in particular, is frequently used to enhance the therapeutic

profile of drug candidates.[1]

Key Advantages in Drug Design:

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule,

which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
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Metabolic Stability: Replacing a metabolically vulnerable site (like a methyl group) with a -

CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing

the drug's half-life and bioavailability.[2]

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to

favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with protein

targets, potentially increasing binding affinity and potency.

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can lower the pKa of

nearby acidic or basic functional groups, which can be tuned to optimize solubility and

receptor interaction.[2]

4-Trifluoromethylthioanisole serves as a key starting material or intermediate for introducing the

4-(methylthio)phenyl or related moieties into a larger molecular scaffold, leveraging these

benefits in the drug discovery process.

Experimental Protocol: Synthesis of 4-
Trifluoromethylthioanisole
This section provides a representative, step-by-step protocol for the synthesis of 4-

Trifluoromethylthioanisole from 4-(trifluoromethyl)thiophenol.

Objective: To synthesize 4-Trifluoromethylthioanisole via S-methylation of 4-

(trifluoromethyl)thiophenol.

Materials and Equipment:

4-(Trifluoromethyl)thiophenol

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃), anhydrous

Acetone, anhydrous

Round-bottom flask with stir bar
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Reflux condenser

Stirring hotplate

Separatory funnel

Rotary evaporator

Standard glassware for extraction and workup

TLC plates (silica gel) for reaction monitoring
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Reaction Setup

Reaction

Workup & Purification

1. Dissolve 4-(trifluoromethyl)thiophenol
and K₂CO₃ in anhydrous acetone.

2. Add methyl iodide dropwise
at room temperature.

Stir vigorously

3. Heat the mixture to reflux.

4. Monitor reaction by TLC
until starting material is consumed.

5. Cool, filter solids,
and evaporate solvent.

6. Perform aqueous workup
(extraction with ether/EtOAc).

7. Dry organic layer, filter,
and concentrate via rotary evaporation.

8. Purify crude product
(e.g., column chromatography) if needed.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-Trifluoromethylthioanisole.
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Procedure:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-

(trifluoromethyl)thiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous

acetone. The base is added to deprotonate the thiol, forming the reactive thiolate

nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Addition of Reagent: While stirring the suspension at room temperature, add methyl iodide

(1.1 eq) dropwise. A slight excess of the methylating agent ensures complete conversion of

the thiolate.

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux

(approx. 56 °C for acetone). The elevated temperature increases the reaction rate.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the

spot corresponding to the starting thiophenol has disappeared.

Quenching and Filtration: Once the reaction is complete, cool the mixture to room

temperature. Filter the solid potassium carbonate and potassium iodide byproduct through a

pad of celite, washing with additional acetone.

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

Aqueous Workup: Redissolve the resulting crude oil in a suitable organic solvent like diethyl

ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove

any remaining inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Purification: If necessary, purify the crude 4-Trifluoromethylthioanisole by silica gel column

chromatography to obtain the final product with high purity.

Safety and Handling
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Currently, comprehensive, peer-reviewed hazard data for 4-Trifluoromethylthioanisole is not

widely published.[8] However, related sulfur- and fluorine-containing aromatic compounds often

pose health risks. For instance, the precursor 4-(Trifluoromethyl)benzenethiol is classified as

toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.

[9]

Therefore, as a matter of sound scientific practice, 4-Trifluoromethylthioanisole should be

handled with care in a well-ventilated fume hood. Standard personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before

handling this chemical.

Conclusion
4-Trifluoromethylthioanisole is a synthetically accessible and highly valuable compound for

researchers in drug discovery and materials science. Its distinct combination of a

trifluoromethyl group and a methylthio moiety provides a powerful tool for modulating the

biological and physical properties of organic molecules. A thorough understanding of its

synthesis, reactivity, and physicochemical characteristics, as outlined in this guide, is essential

for leveraging its full potential in the development of next-generation pharmaceuticals and

advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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